molecular formula C9H8BrF2NO2 B8161721 4-Bromo-3-(2,2-difluoroethoxy)benzamide

4-Bromo-3-(2,2-difluoroethoxy)benzamide

Cat. No.: B8161721
M. Wt: 280.07 g/mol
InChI Key: CNEJUBSYCFLOAR-UHFFFAOYSA-N
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Description

4-Bromo-3-(2,2-difluoroethoxy)benzamide is an organic compound characterized by the presence of a bromine atom, a difluoroethoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2,2-difluoroethoxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Esterification: The resulting amine is then reacted with 2,2-difluoroethanol in the presence of a dehydrating agent like thionyl chloride to form the difluoroethoxy derivative.

    Amidation: Finally, the ester is converted to the benzamide by reacting with ammonia or an amine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2,2-difluoroethoxy)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The benzamide moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 4-amino-3-(2,2-difluoroethoxy)benzamide or 4-thio-3-(2,2-difluoroethoxy)benzamide.

    Oxidation Products: Compounds like 4-bromo-3-(2,2-difluoroethoxy)benzoic acid.

    Reduction Products: Derivatives such as 4-bromo-3-(2,2-difluoroethoxy)aniline.

Scientific Research Applications

4-Bromo-3-(2,2-difluoroethoxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural properties make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it is valuable in the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 4-Bromo-3-(2,2-difluoroethoxy)benzamide exerts its effects depends on its application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Chemical Reactivity: Its reactivity in chemical synthesis is governed by the electronic effects of the bromine and difluoroethoxy groups, influencing its behavior in various reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(2,2-difluoroethoxy)aniline: Similar structure but with an amine group instead of a benzamide.

    4-Bromo-3-(2,2-difluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of a benzamide.

    4-Bromo-3-(2,2-difluoroethoxy)phenol: Features a hydroxyl group instead of a benzamide.

Uniqueness

4-Bromo-3-(2,2-difluoroethoxy)benzamide is unique due to the combination of the bromine atom and the difluoroethoxy group attached to the benzamide moiety. This specific arrangement imparts distinct electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-bromo-3-(2,2-difluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO2/c10-6-2-1-5(9(13)14)3-7(6)15-4-8(11)12/h1-3,8H,4H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEJUBSYCFLOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)OCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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